molecular formula C13H19NO B4943689 N,4-di(propan-2-yl)benzamide CAS No. 6315-01-1

N,4-di(propan-2-yl)benzamide

Cat. No.: B4943689
CAS No.: 6315-01-1
M. Wt: 205.30 g/mol
InChI Key: QWXBVRRUKZHDQL-UHFFFAOYSA-N
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Description

N,4-di(propan-2-yl)benzamide is an organic compound with the molecular formula C13H19NO It is a benzamide derivative characterized by the presence of two isopropyl groups attached to the nitrogen and the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N,4-di(propan-2-yl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with ionic liquid and zirconium tetrachloride (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the reaction of benzoic acid derivatives with isopropylamine under controlled conditions. The use of catalysts and optimized reaction parameters ensures high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,4-di(propan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Substitution: N-bromosuccinimide (NBS) for bromination, nitric acid (HNO3) for nitration.

Major Products Formed

    Oxidation: Benzoic acids.

    Substitution: Brominated or nitrated benzamide derivatives.

Mechanism of Action

The mechanism of action of N,4-di(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    N,N-di(propan-2-yl)benzamide: Similar structure but with both isopropyl groups attached to the nitrogen.

    N-ethyl-N-isopropylbenzamide: Contains an ethyl group instead of one isopropyl group.

Uniqueness

N,4-di(propan-2-yl)benzamide is unique due to the specific positioning of the isopropyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications and distinguishes it from other benzamide derivatives .

Properties

IUPAC Name

N,4-di(propan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9(2)11-5-7-12(8-6-11)13(15)14-10(3)4/h5-10H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXBVRRUKZHDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281082
Record name N,4-di(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6315-01-1
Record name MLS000737870
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,4-di(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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